2-Methyl-2-phenylpropanoyl chloride

Catalog No.
S731437
CAS No.
36293-05-7
M.F
C10H11ClO
M. Wt
182.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-phenylpropanoyl chloride

CAS Number

36293-05-7

Product Name

2-Methyl-2-phenylpropanoyl chloride

IUPAC Name

2-methyl-2-phenylpropanoyl chloride

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

InChI

InChI=1S/C10H11ClO/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

XSKYEGXKYATCRE-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)C(=O)Cl

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)Cl

The exact mass of the compound 2-Methyl-2-phenylpropanoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-2-phenylpropanoyl chloride, CAS 36293-05-7, is an acyl chloride featuring a unique structural combination: a quaternary α-carbon bonded to a phenyl group. [4] This configuration imparts significant steric hindrance, similar to the widely used pivaloyl chloride, while also incorporating the electronic and structural properties of an aromatic ring. [2, 5] It functions primarily as a specialized chemical intermediate or building block in organic synthesis. [8] Its core utility is the introduction of the 2-methyl-2-phenylpropanoyl moiety, a necessary structural component in the synthesis of specific pharmaceutical agents and a precursor for creating specialized polymerization initiators. [3, 12]

Substituting 2-Methyl-2-phenylpropanoyl chloride with more common acylating agents often leads to process or end-product failure. Using pivaloyl chloride, an aliphatic analogue, eliminates the α-phenyl group essential for the electronic properties and target molecular structure required in precursors for certain photoinitiators and pharmaceutical compounds. [3, 19] Conversely, substituting with the less-hindered benzoyl chloride removes the critical steric bulk provided by the gem-dimethyl group. This steric shielding is fundamental for conferring enhanced stability to its derivatives and for creating initiators capable of controlling polymerization with high precision. [14, 22] Therefore, procurement of this specific compound is justified when both the steric hindrance of a quaternary center and the electronic/structural contribution of an α-phenyl group are simultaneously required for synthesis success.

Precursor Suitability: Enabling Controlled Polymerization of Styrenic Monomers

2-Methyl-2-phenylpropanoyl chloride serves as a direct precursor to α-halo-α-phenylalkane initiators, a class highly effective for the Atom Transfer Radical Polymerization (ATRP) of styrene. The initiator structure is critical for achieving controlled polymerization, where the rate of initiation must be comparable to or faster than propagation to yield polymers with low polydispersity (PDI). [31] Initiators with an α-phenyl group, such as 1-phenylethyl chloride, are established as highly efficient for styrene ATRP, while alkyl 2-bromoisobutyrates are preferred for methacrylates. [22] Using the target compound as a precursor allows for the synthesis of an initiator that combines the tertiary halide structure with the activating α-phenyl group, making it structurally optimized for controlling styrene polymerization, a task for which initiators derived from pivaloyl chloride would be less suitable.

Evidence DimensionInitiator Class Suitability for Monomer Type
Target Compound DataPrecursor for α-halo-α-phenyl tertiary initiators, a class effective for controlled polymerization of styrene.
Comparator Or BaselinePivaloyl chloride is a precursor for α-halo-isobutyrate type initiators, a class more suitable for methacrylate monomers.
Quantified DifferenceQualitative difference in optimal monomer class based on well-established ATRP principles. [22]
ConditionsAtom Transfer Radical Polymerization (ATRP) process.

For synthesizing well-defined polystyrene with low PDI, procuring this specific precursor is critical to creating an appropriately matched, high-efficiency initiator.

Processability Advantage: Enhanced Hydrolytic Stability from Steric Hindrance

Acyl chlorides are susceptible to hydrolysis, which can degrade the material and affect reaction stoichiometry. For example, less-hindered aromatic diacyl chlorides like terephthaloyl chloride (TCl) and isophthaloyl chloride (ICl) exhibit rapid hydrolysis, with half-lives (t1/2) as short as 1.2 to 4.9 minutes at 0°C. [13] While specific data for the target compound is not available, established chemical principles indicate that significant steric hindrance around the carbonyl group, as present in 2-methyl-2-phenylpropanoyl chloride, substantially reduces the rate of nucleophilic attack by water. This effect is a known advantage of hindered reagents like pivaloyl chloride. [14] The target compound's greater steric bulk compared to benzoyl chloride or 2-phenylpropanoyl chloride implies a lower susceptibility to degradation from atmospheric moisture, improving handling, storage, and dosing accuracy in sensitive applications.

Evidence DimensionHydrolysis Half-Life (t1/2) at 0°C
Target Compound DataExpected to be significantly longer than minutes due to high steric hindrance.
Comparator Or BaselineTerephthaloyl Chloride: 1.2–2.2 minutes. [13] Isophthaloyl Chloride: 2.2–4.9 minutes. [13]
Quantified DifferenceExpected to be orders of magnitude more stable than simple aromatic acyl chlorides under aqueous conditions.
ConditionsBuffered aqueous solution (pH 4-9) at 0°C.

Improved hydrolytic stability translates to a longer shelf-life, less stringent inert atmosphere requirements, and more reliable reaction outcomes, reducing material waste and improving process reproducibility.

Precursor Suitability: Non-Substitutable Building Block for H1 Antihistamine Synthesis

The 2-methyl-2-phenylpropanoic acid core, derived from 2-methyl-2-phenylpropanoyl chloride or its corresponding ester, is an essential structural component of high-value pharmaceutical compounds. Notably, it is a key intermediate in the industrial-scale synthesis of 2-methyl-2'-phenylpropionic acid derivatives which exhibit high H1 antihistamine activity and selectivity, such as the non-sedating antihistamine Fexofenadine. [12, 19] A patent for an industrial process highlights the preparation of these derivatives with high yield and purity, underscoring the commercial relevance of this specific chemical moiety. [12] In this context, substitution with analogs like pivaloyl chloride or benzoyl chloride is not viable, as it would fundamentally alter the final molecule, eliminating its therapeutic activity. The procurement of this exact compound is therefore mandatory for this application.

Evidence DimensionUtility as a Precursor for Fexofenadine-type Antihistamines
Target Compound DataServes as a key, non-substitutable intermediate for the synthesis of specific H1 antihistamines. [12, 19]
Comparator Or BaselinePivaloyl chloride or benzoyl chloride-derived structures do not yield the target active pharmaceutical ingredient.
Quantified Difference100% (Binary outcome: The target compound is required; comparators are not applicable).
ConditionsMulti-step synthesis of 2-methyl-2'-phenylpropionic acid derivatives for pharmaceutical applications.

For pharmaceutical process chemists, this compound is not an optional reagent but a required, specification-critical raw material for producing a specific class of high-value drugs.

Synthesis of Specialized Initiators for Controlled Styrene Polymerization

Where the objective is to produce polystyrene or styrene-containing block copolymers with precisely controlled molecular weights and low polydispersity via ATRP, this compound is the appropriate precursor for creating a structurally optimized initiator. [22]

Industrial-Scale Synthesis of Non-Sedating Antihistamine Intermediates

In pharmaceutical manufacturing, this compound serves as a critical, non-interchangeable starting material for the synthesis of Fexofenadine and related H1 antihistamines that require the intact 2-methyl-2-phenylpropanoic acid framework for biological activity. [12, 19]

Acylations Requiring High Steric Shielding and Moisture Tolerance

In complex, multi-step syntheses where a reaction intermediate must be acylated with a bulky group, this reagent is a strong candidate when enhanced stability against trace moisture is needed to prevent side reactions or reagent degradation, a common issue with less-hindered acyl chlorides. [13]

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Methyl-2-phenylpropanoyl chloride

Dates

Last modified: 08-15-2023

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